molecular formula C17H18O3S B8286693 1-(4-Ethoxycarbonylphenoxy)-2-phenylthio ethane

1-(4-Ethoxycarbonylphenoxy)-2-phenylthio ethane

Cat. No.: B8286693
M. Wt: 302.4 g/mol
InChI Key: YEGKQBCKUPGCHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxycarbonylphenoxy)-2-phenylthio ethane is a useful research compound. Its molecular formula is C17H18O3S and its molecular weight is 302.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H18O3S

Molecular Weight

302.4 g/mol

IUPAC Name

ethyl 4-(2-phenylsulfanylethoxy)benzoate

InChI

InChI=1S/C17H18O3S/c1-2-19-17(18)14-8-10-15(11-9-14)20-12-13-21-16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3

InChI Key

YEGKQBCKUPGCHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCSC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was prepared by the condensation procedure 1A. The required intermediate 2-bromoethylphenyl sulphide may be prepared by condensing 1,2-bromoethane and thiophenol in sodium hydroxide solution, in a manner analogous to that used for preparation of the intermediates for compounds of Example Nos. 62-73, but a method which gives better yields uses the scheme: ##STR25## Condensation with ethyl 4-hydroxybenzoate gave 1-(4-ethoxycarbonylphenoxy)-2-phenylthio ethane, m.p. 50°-51° C.
[Compound]
Name
required intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,2-bromoethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.